molecular formula C20H20N4O8S B3038343 1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-06-2

1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No. B3038343
CAS RN: 860612-06-2
M. Wt: 476.5 g/mol
InChI Key: NBOOYAYZMPADNQ-SRZZPIQSSA-N
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Description

1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C20H20N4O8S and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Synthesis

Compounds bearing 1,3,4-oxadiazole and piperidinyl sulfonyl groups, such as 1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid, have been a focus of research due to their biological activities. A study by Khalid et al. (2016) involved synthesizing a series of related compounds, which were evaluated for their enzyme inhibition capabilities, particularly against butyrylcholinesterase (BChE). This research indicates potential therapeutic applications in conditions where enzyme inhibition is beneficial.

NMR Spectroscopy and Tautomerism

NMR spectroscopy has been used to analyze compounds like 1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid. A study by Lyčka (2017) explored the tautomerism of similar compounds using NMR, providing insights into the structural and electronic properties of these complex molecules. This information is crucial for understanding the reactivity and interaction of such compounds in biological systems.

Anticancer Properties

Research has also explored the anticancer potential of compounds structurally related to 1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid. For instance, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. Such studies highlight the potential of these compounds in developing new cancer treatments.

Antioxidant and Anticholinesterase Activities

The study of sulfonyl hydrazone scaffolds and piperidine rings, as found in compounds similar to 1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid, has revealed significant antioxidant and anticholinesterase activities. Karaman et al. (2016) synthesized novel compounds and evaluated their biological activities, contributing to the understanding of their therapeutic potentials.

properties

IUPAC Name

1-[4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O8S/c25-20(26)14-5-7-23(8-6-14)33(29,30)15-2-3-16(17(10-15)24(27)28)22-21-11-13-1-4-18-19(9-13)32-12-31-18/h1-4,9-11,14,22H,5-8,12H2,(H,25,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOOYAYZMPADNQ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC4=C(C=C3)OCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
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1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
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1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
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1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
Reactant of Route 5
1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
Reactant of Route 6
1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

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